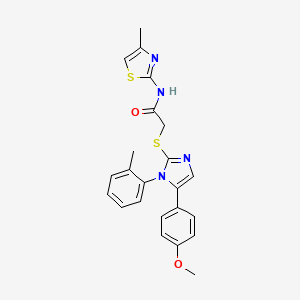![molecular formula C15H20N2O3S B2986861 1-[1-(2,3-Dihydro-1-benzofuran-5-sulfonyl)azetidin-3-yl]pyrrolidine CAS No. 2320576-50-7](/img/structure/B2986861.png)
1-[1-(2,3-Dihydro-1-benzofuran-5-sulfonyl)azetidin-3-yl]pyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[1-(2,3-Dihydro-1-benzofuran-5-sulfonyl)azetidin-3-yl]pyrrolidine is a complex organic compound that features a benzofuran ring, an azetidine ring, and a pyrrolidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(2,3-Dihydro-1-benzofuran-5-sulfonyl)azetidin-3-yl]pyrrolidine typically involves multiple steps, starting with the preparation of the benzofuran ring. This can be achieved through a free radical cyclization cascade, which is an efficient method for constructing complex benzofuran derivatives . The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors under controlled conditions. The final step involves the coupling of the benzofuran and azetidine intermediates with pyrrolidine under suitable reaction conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and high throughput.
Análisis De Reacciones Químicas
Types of Reactions
1-[1-(2,3-Dihydro-1-benzofuran-5-sulfonyl)azetidin-3-yl]pyrrolidine can undergo various chemical reactions, including:
Oxidation: The benzofuran ring can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: The azetidine ring can be reduced to form more stable derivatives.
Substitution: The sulfonyl group can be substituted with other functional groups to modify the compound’s properties.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzofuran ring can yield hydroxylated derivatives, while reduction of the azetidine ring can produce more stable azetidine derivatives.
Aplicaciones Científicas De Investigación
1-[1-(2,3-Dihydro-1-benzofuran-5-sulfonyl)azetidin-3-yl]pyrrolidine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-[1-(2,3-Dihydro-1-benzofuran-5-sulfonyl)azetidin-3-yl]pyrrolidine involves its interaction with specific molecular targets. The benzofuran ring can interact with enzymes or receptors, modulating their activity. The azetidine and pyrrolidine rings can enhance the compound’s binding affinity and specificity, leading to desired biological effects.
Comparación Con Compuestos Similares
Similar Compounds
1-(2,3-Dihydrobenzofuran-5-yl)ethanol: Shares the benzofuran ring but differs in the functional groups attached.
1-[4-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)piperazin-1-yl]-2-(6-methyl-1-benzofuran-3-yl)ethan-1-one: Contains a similar benzofuran structure but with different substituents.
Uniqueness
1-[1-(2,3-Dihydro-1-benzofuran-5-sulfonyl)azetidin-3-yl]pyrrolidine is unique due to its combination of three distinct ring systems, which confer specific chemical and biological properties
Propiedades
IUPAC Name |
1-[1-(2,3-dihydro-1-benzofuran-5-ylsulfonyl)azetidin-3-yl]pyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3S/c18-21(19,14-3-4-15-12(9-14)5-8-20-15)17-10-13(11-17)16-6-1-2-7-16/h3-4,9,13H,1-2,5-8,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFBNSCRONNZCIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2CN(C2)S(=O)(=O)C3=CC4=C(C=C3)OCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
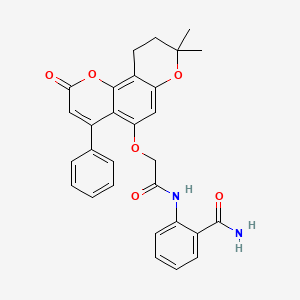
![3-(pyridine-2-carbonyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine](/img/structure/B2986780.png)
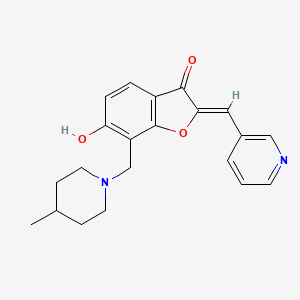
![N-(4-fluorophenyl)-2-((4-oxo-3-phenethyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2986783.png)
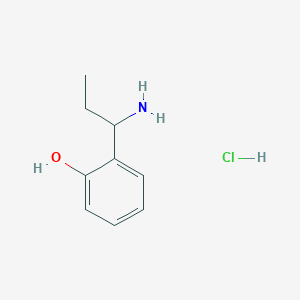
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)oxalamide](/img/structure/B2986787.png)
![(Z)-methyl 2-(1-(3-((3-(furan-2-ylmethyl)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)-3-oxopiperazin-2-yl)acetate](/img/structure/B2986789.png)
![N-[1-(3-Thiophen-2-yl-1H-1,2,4-triazol-5-yl)cyclobutyl]but-2-ynamide](/img/structure/B2986790.png)
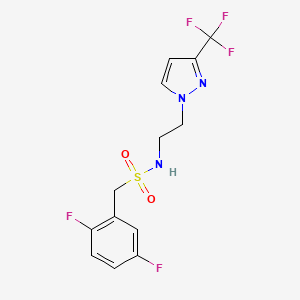
![2-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2986796.png)
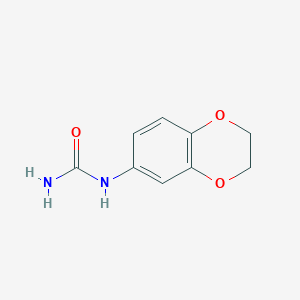
methyl}furan-2-carboxamide](/img/structure/B2986798.png)
![1-[4-methoxy-3-(1H-pyrazol-1-ylmethyl)phenyl]ethan-1-amine dihydrochloride](/img/structure/B2986800.png)
